N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide
Description
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features a benzimidazole moiety, a pyrimidine ring, and a piperidine carboxamide group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Properties
Molecular Formula |
C21H26N6O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N6O/c1-15-12-16(2)25-21(24-15)26-10-5-6-17(13-26)20(28)22-9-11-27-14-23-18-7-3-4-8-19(18)27/h3-4,7-8,12,14,17H,5-6,9-11,13H2,1-2H3,(H,22,28) |
InChI Key |
OIQPIKDUXJRLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCN3C=NC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Pyrimidine Ring Synthesis: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The benzimidazole and pyrimidine intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring typically yields N-oxides, while reduction of nitro groups yields amines .
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and trimethoprim contain the pyrimidine ring and are used in various therapeutic applications.
Uniqueness
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide is unique due to its combination of benzimidazole, pyrimidine, and piperidine moieties, which confer a distinct set of chemical and biological properties .
Biological Activity
The compound N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
-
Receptor Interaction :
- Benzimidazole derivatives often interact with various receptors, including serotonin (5-HT) and dopamine receptors. The specific interactions of this compound with these receptors can influence its pharmacological profile.
-
Enzyme Inhibition :
- These compounds may exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. This suggests potential anti-inflammatory properties.
-
Cellular Pathways :
- The compound may modulate various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer potential.
Pharmacological Properties
Benzimidazole derivatives are known to possess a wide range of biological activities, including:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Inhibitory effects on cancer cell lines.
- Anti-inflammatory Effects : Reduction of inflammation markers in vitro and in vivo.
Case Studies
- Antimicrobial Studies :
- Anticancer Activity :
- Anti-inflammatory Effects :
Data Tables
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antibacterial | S. aureus | MIC = 8 µg/mL |
| Antibacterial | E. coli | MIC = 16 µg/mL |
| Anticancer | MCF-7 (breast cancer) | IC50 = 10 µM |
| Anti-inflammatory | Mouse model | Decrease in IL-6 levels by 50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
